

# Indications for vitreous aspiration via pars plana approach in retinal studies.

Author: BenchChem Technical Support Team. Date: December 2025



# Vitreous Aspiration via Pars Plana: A Technical Guide for Retinal Research

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Vitreous humor, the transparent gel filling the posterior segment of the eye, serves as a vital biochemical reservoir that reflects the metabolic state of the retina. Its proximity to the retina makes it an invaluable resource for researchers and clinicians seeking to understand, diagnose, and develop therapies for a range of vitreoretinal diseases. Vitreous aspiration, particularly via the pars plana approach, is a critical technique for obtaining samples for proteomic, metabolomic, and cytokine analyses. This guide provides an in-depth overview of the indications, experimental protocols, and data interpretation associated with vitreous aspiration in retinal studies, offering a technical resource for professionals in the field.

# Indications for Vitreous Aspiration in Retinal Studies

The primary indication for vitreous aspiration in a research context is the pursuit of biomarkers and the elucidation of pathophysiological pathways in retinal diseases. The vitreous humor contains a dynamic mix of proteins, metabolites, and inflammatory mediators that can provide a molecular snapshot of disease processes.



#### **Diagnostic and Prognostic Biomarker Discovery**

Vitreous analysis can lead to the identification of biomarkers for various conditions:

- Diabetic Retinopathy (DR): Changes in the vitreous proteome and metabolome are well-documented in DR.[1][2][3][4][5][6][7] Studies have identified hundreds of proteins and metabolites that are differentially expressed between non-proliferative (NPDR) and proliferative diabetic retinopathy (PDR), offering potential biomarkers for disease progression and severity.[2][3][4]
- Uveitis: Cytokine profiling of the vitreous is instrumental in understanding the inflammatory cascades in different forms of uveitis, such as sarcoidosis, acute retinal necrosis (ARN), and intraocular lymphoma.[1][8][9][10] Specific cytokine signatures can help differentiate between infectious and non-infectious uveitis and may guide therapeutic decisions.[1][8]
- Vitreoretinal Lymphoma: Cytological analysis of vitreous aspirate is a key diagnostic tool for primary vitreoretinal lymphoma (PVRL), a rare but aggressive malignancy.[11] Obtaining an undiluted vitreous sample is crucial for increasing the diagnostic yield in suspected cases.
   [12]
- Retinal Detachment: Metabolomic analysis of the vitreous in rhegmatogenous retinal detachment (RRD), particularly when associated with choroidal detachment, has revealed distinct metabolic profiles that may explain the pathogenesis and prognosis of the condition. [13][14]

## **Understanding Pathophysiological Mechanisms**

Vitreous aspiration provides molecular-level insights into disease mechanisms:

- Inflammatory and Angiogenic Pathways: Analysis of vitreous samples allows for the direct measurement of key mediators of inflammation and angiogenesis, such as vascular endothelial growth factor (VEGF), interleukins (IL), and tumor necrosis factor-alpha (TNF-α). [1][8][9][10] This information is critical for understanding the drivers of diseases like PDR and uveitis.
- Metabolic Dysregulation: Metabolomic studies of the vitreous have revealed significant alterations in glucose metabolism, the pentose phosphate pathway, and purine metabolism



in diabetic retinopathy, highlighting the role of oxidative stress in the disease.[6]

 Neurodegeneration: Proteomic analyses have identified markers of neurodegeneration in the vitreous of patients with various vitreoretinal diseases, suggesting a role for neuronal damage in these conditions.

### **Experimental Protocols**

The successful analysis of vitreous humor begins with meticulous sample collection and handling. The two primary methods for vitreous aspiration are pars plana vitrectomy (PPV) and in-office needle aspiration.

#### **Vitreous Sampling Techniques**

2.1.1. Pars Plana Vitrectomy (PPV) for Undiluted Vitreous Biopsy

This technique is typically performed in an operating room setting and allows for the collection of a larger, undiluted vitreous sample, which is often crucial for diagnostic yield, especially in cases of suspected intraocular lymphoma.[12]

- Procedure:
  - Standard three-port 25-gauge pars plana sclerotomies are created.
  - An infusion cannula is inserted, and sterile air is infused to maintain intraocular pressure.
     [12]
  - The vitrectomy probe, with the suction line disconnected and attached to a syringe for manual aspiration, is inserted into the mid-vitreous.
  - A low cutting rate is used while manually aspirating approximately 3-4 mL of undiluted vitreous.[12]
  - Once the sample is collected, the suction line is reconnected to the vitrectomy console, and the infusion is switched to a balanced salt solution for the remainder of the surgical procedure.
- 2.1.2. In-Office Vitreous Aspiration (Vitreous Tap)



This is a less invasive procedure that can be performed in an office setting, suitable for collecting smaller volumes of vitreous fluid for proteomic and cytokine analysis.[15][16]

- Procedure:
  - Topical anesthesia is applied to the eye.
  - The injection site, typically 3.5-4.0 mm posterior to the limbus in the superotemporal quadrant, is marked.
  - A 25-gauge or 27-gauge needle attached to a 1 mL or 5 mL syringe is inserted into the mid-vitreous cavity.[16][17]
  - Gentle aspiration is applied to collect 0.1-0.2 mL of vitreous fluid.[16][17]

#### **Sample Handling and Preparation**

Proper handling and storage are critical to preserve the integrity of the vitreous sample for downstream analysis.

- Immediate Processing: Upon collection, samples should be placed on ice and transported to the laboratory for processing as soon as possible.
- Centrifugation: Samples are centrifuged to separate cellular debris from the supernatant.[18]
- Storage: The supernatant is aliquoted and stored at -80°C until analysis.[18][19]
- 2.2.1. Sample Preparation for Proteomics
- Depletion of Abundant Proteins: To enhance the detection of less abundant proteins, highly abundant proteins like albumin may be depleted using specific columns.
- Digestion: Proteins are digested into peptides using enzymes like trypsin.
- Analysis: Peptides are analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).[5]
- 2.2.2. Sample Preparation for Metabolomics



- Metabolite Extraction: Metabolites are extracted from the vitreous sample, often using a solvent precipitation method.[20]
- Analysis: The extracted metabolites are analyzed by techniques like ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS/MS).[20]

#### 2.2.3. Sample Preparation for Cytokine Analysis

Multiplex Bead Immunoassays: This technique allows for the simultaneous quantification of
multiple cytokines from a small sample volume.[1][8][21] The vitreous sample is incubated
with antibody-coated beads, and the cytokine concentrations are measured using a
specialized reader.[1]

#### **Quantitative Data Summary**

The following tables summarize key quantitative findings from proteomic, metabolomic, and cytokine analyses of vitreous samples in various retinal diseases.

## Table 1: Proteomic Analysis of Vitreous in Diabetic Retinopathy



| Study<br>Cohort                              | Number of<br>Proteins<br>Identified | Number of<br>Proteins<br>Quantified | Significantl<br>y<br>Upregulate<br>d Proteins<br>in PDR vs.<br>NPDR | Key<br>Pathways<br>Implicated                                                   | Reference |
|----------------------------------------------|-------------------------------------|-------------------------------------|---------------------------------------------------------------------|---------------------------------------------------------------------------------|-----------|
| 138 DR patients (NPDR and PDR)               | 2482                                | 1351                                | 230                                                                 | Inflammation,<br>complement<br>and<br>coagulation<br>cascades,<br>cell adhesion | [2][3][4] |
| 12 PDR patients (pre- and post- aflibercept) | 58<br>(differentially<br>expressed) | -                                   | 47<br>(upregulated<br>post-<br>treatment)                           | -                                                                               | [5]       |

**Table 2: Metabolomic Analysis of Vitreous in Retinal Diseases** 



| Disease                                                                  | Number of<br>Patients        | Key Altered<br>Metabolites                                                                 | Key Pathways<br>Implicated                            | Reference |
|--------------------------------------------------------------------------|------------------------------|--------------------------------------------------------------------------------------------|-------------------------------------------------------|-----------|
| Proliferative<br>Diabetic<br>Retinopathy                                 | 9 PDR, 25 RRD,<br>8 controls | Increased purines (inosine, hypoxanthine, urate), altered glucose metabolism               | Pentose<br>phosphate<br>pathway, purine<br>metabolism | [6]       |
| Rhegmatogenou<br>s Retinal<br>Detachment with<br>Choroidal<br>Detachment | 15 RRDCD, 14<br>RRD          | 24 differentially<br>expressed<br>metabolites                                              | Urea and citrate<br>acid cycles                       | [13][14]  |
| Proliferative Diabetic Retinopathy (poor vs. good therapeutic response)  | -                            | Elevated Dodecanoylcarnit ine, Linoleylcarnitine, Stearylcarnitine, Decanoic acid, Proline | Fatty Acid<br>Biosynthesis,<br>Beta Oxidation         | [22]      |

## **Table 3: Cytokine Concentrations in Vitreous of Uveitis Patients**



| Uveitis Type                                           | Number of Patients               | Significantly Elevated Cytokines (compared to controls)                                        | Reference |
|--------------------------------------------------------|----------------------------------|------------------------------------------------------------------------------------------------|-----------|
| Sarcoidosis, ARN,<br>Bacterial<br>Endophthalmitis, IOL | 63 uveitis patients, 15 controls | IL-1RA, IL-2, IL-5, IL-<br>6, TNF-α, IFN-y, MIP-<br>1α, MIP-1β, RANTES                         | [1]       |
| Infectious vs. Non-<br>infectious Uveitis              | 35 uveitis patients              | Higher IL-8, IL-4, IL- 10 in infectious uveitis; Higher FGF-2, VEGF in non- infectious uveitis | [8]       |
| Proliferative Diabetic<br>Retinopathy                  | 35 PDR, 39 non-PDR               | IL-8, IL-15, IL-16,<br>VEGF, VEGF-D, CRP,<br>SAA, ICAM1                                        | [18]      |

# Visualizing Workflows and Pathways Experimental Workflow for Vitreous Biomarker Discovery





Click to download full resolution via product page

Caption: Vitreous biomarker discovery workflow.

# **Key Signaling Pathways in Proliferative Diabetic Retinopathy**





Click to download full resolution via product page

Caption: Signaling in proliferative diabetic retinopathy.

#### Conclusion

Vitreous aspiration via the pars plana approach is a powerful tool in retinal research, providing direct access to the molecular landscape of the posterior eye. The choice of sampling technique depends on the specific research question and the required sample volume. With standardized protocols for collection, handling, and analysis, vitreous humor can yield a wealth of information for biomarker discovery, understanding disease pathogenesis, and identifying novel therapeutic targets. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize this valuable resource in the quest to combat vitreoretinal diseases.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative Proteomics Analysis of Vitreous Humor from Diabetic Retinopathy Patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proteomic study of vitreous in proliferative diabetic retinopathy patients after treatment with aflibercept: a quantitative analysis based on 4D label-free technique PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proteomic Analyses of Vitreous in Proliferative Diabetic Retinopathy: Prior Studies and Future Outlook | MDPI [mdpi.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Cytokines in uveitis PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytokines and Chemokines in Uveitis Is there a Correlation with Clinical Phenotype? |
   Clinical Medicine & Research [clinmedres.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Obtaining undiluted vitreous sample using small gauge pars plana vitrectomy and air infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Safety and Feasibility of Quantitative Multiplexed Cytokine Analysis From Office-Based Vitreous Aspiration PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Retrospective Study of Vitreous Tap Technique Using Needle Aspiration for Management of Shallow Anterior Chamber during Phacoemulsification PMC [pmc.ncbi.nlm.nih.gov]



- 18. Cytokine Levels in Human Vitreous in Proliferative Diabetic Retinopathy PMC [pmc.ncbi.nlm.nih.gov]
- 19. Critical Factors in Sample Collection and Preparation for Clinical Metabolomics of Underexplored Biological Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vitreous metabolomics profiling of proliferative diabetic retinopathy PMC [pmc.ncbi.nlm.nih.gov]
- 21. tvst.arvojournals.org [tvst.arvojournals.org]
- 22. Metabolomic insights into vitreous humor with therapy outcome in type 2 diabetic retinopathy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Indications for vitreous aspiration via pars plana approach in retinal studies.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669555#indications-for-vitreous-aspiration-via-pars-plana-approach-in-retinal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com